molecular formula C8H7N3O2S B3306963 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid CAS No. 929974-96-9

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3306963
CAS No.: 929974-96-9
M. Wt: 209.23 g/mol
InChI Key: BBQCPOHKJHYDFG-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS 929974-96-9) is a high-value chemical building block with significant applications in medicinal chemistry research. This compound, with the molecular formula C 8 H 7 N 3 O 2 S and a molecular weight of 209.23 g/mol, features a pyrrole-2-carboxylic acid scaffold linked to a 2-aminothiazole group . The 2-aminothiazole ring is a privileged structure in drug discovery, often associated with diverse biological activities. Its primary research value lies in its role as a key synthetic intermediate for developing novel therapeutic agents. Preclinical research indicates that this pyrrole-thiazole core structure is integral to the activity of potential treatments for metabolic diseases. Specifically, it serves as a critical precursor in the synthesis of pyrrole-2-carboxamide derivatives that act as potent glucokinase activators (GKAs) . GKAs are a promising class of investigational drugs for the treatment of type 2 diabetes mellitus, as they enhance glucose metabolism and insulin secretion. Furthermore, structurally similar halogenated pyrrole-carboxamide compounds have demonstrated potent activity as inhibitors of bacterial DNA gyrase and topoisomerase IV , essential enzymes for bacterial DNA replication . These inhibitors show promising broad-spectrum activity against Gram-positive bacterial strains, positioning this compound as a valuable scaffold for developing new antibacterial agents to address antibiotic resistance . The compound is provided For Research Use Only and is strictly intended for laboratory applications. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers can utilize this building block to explore new chemical entities for metabolic disease and infectious disease research programs.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-8-11-6(3-14-8)4-1-5(7(12)13)10-2-4/h1-3,10H,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQCPOHKJHYDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C2=CSC(=N2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701216586
Record name 4-(2-Amino-4-thiazolyl)-1H-pyrrole-2-carboxylic acid
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Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-96-9
Record name 4-(2-Amino-4-thiazolyl)-1H-pyrrole-2-carboxylic acid
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Record name 4-(2-Amino-4-thiazolyl)-1H-pyrrole-2-carboxylic acid
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Record name 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 2-aminothiazole with a suitable pyrrole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
4-(2-Amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (Target) C₈H₆N₃O₂S 223.22 Thiazole: 2-amino; Pyrrole: unsubstituted Not explicitly provided
4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid C₉H₈N₂O₂S 208.24 Thiazole: 2-methyl; Pyrrole: unsubstituted 871547-64-7
4-[2-(2-Furyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrole-2-carboxylic acid C₁₃H₁₀N₂O₃S 274.30 Thiazole: 2-furyl; Pyrrole: 1-methyl Not provided
2-(1,5-Dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid C₁₀H₁₀N₂O₂S 222.26 Thiazole: unsubstituted; Pyrrole: 1,5-dimethyl 1423026-00-9
Methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate (Ester derivative) C₉H₈N₃O₂S 237.25 Thiazole: 2-amino; Pyrrole: 2-carboxylate methyl ester 929974-98-1

Key Observations :

  • Steric Considerations : Bulkier groups (e.g., 2-furyl in ) may hinder rotational freedom or binding to biological targets.

Physicochemical Properties

  • Solubility: The 2-amino group in the target compound likely improves aqueous solubility relative to its methyl-substituted analog (logP ~1.2 estimated for the methyl analog vs. ~0.5 for the amino derivative) .
  • Thermal Stability : Thiazole rings generally confer thermal stability. The furyl-substituted analog () may exhibit lower thermal stability due to the oxygen-containing heterocycle.
  • Crystallinity : Analogs like the methyl-substituted compound are used as building blocks in crystallography studies, aided by software such as SHELX for structure refinement .

Biological Activity

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological properties, and potential applications based on available literature.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C8_8H7_7N3_3O2_2S
  • SMILES : C1=C(NC=C1C2=CSC(=N2)N)C(=O)O
  • InChIKey : BBQCPOHKJHYDFG-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including antiviral, antibacterial, and anti-inflammatory properties.

Antiviral Activity

Research has indicated that derivatives of pyrrole compounds exhibit antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) and hepatitis A virus (HAV) . The mechanisms often involve inhibition of viral replication and interference with viral protein synthesis.

Antibacterial Activity

Pyrrole derivatives have been recognized for their antibacterial effects. Studies have demonstrated that certain pyrrole-based compounds possess significant activity against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of thiazole moieties in the structure may enhance these antibacterial properties.

Research Findings and Case Studies

Study Focus Findings
Study 1 Antiviral activity against TMVCompounds showed curative activity of 56.8% at 500 µg/mL.
Study 2 Antibacterial activityMIC values against Staphylococcus aureus were between 3.12 and 12.5 µg/mL.
Study 3 Anti-inflammatory potentialThiazole derivatives exhibited modulation of inflammatory markers.

Case Study: Antiviral Efficacy

In a comparative study of various pyrrole derivatives, this compound was evaluated for its antiviral efficacy against TMV. The results indicated a significant reduction in viral titer, suggesting that modifications in the thiazole ring could enhance antiviral activity.

Q & A

Basic: What are the established synthetic routes for 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach starts with pyrrole-2-carboxylic acid derivatives. For example:

  • Step 1: React 1-methyl-4-nitro-pyrrole-2-carboxylic acid with phosphorus oxychloride (POCl₃) to activate the carboxylic acid group.
  • Step 2: Introduce the thiazole moiety via condensation with thiosemicarbazide under reflux conditions, forming a thiadiazole intermediate .
  • Step 3: Purify intermediates using column chromatography (e.g., ethyl acetate/hexane gradients) and confirm purity via HPLC (>98%) .

Key Reagents: Thiosemicarbazide, POCl₃, triethylamine (as a base).
Critical Parameters: Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts like unreacted thiosemicarbazide.

Basic: How is the compound characterized spectroscopically?

Methodological Answer:
Characterization involves:

  • 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm for pyrrole and thiazole rings) and carboxylic acid protons (broad singlet at δ ~12–13 ppm). For example, analogous compounds (e.g., 3-methyl-4-(trifluoromethyl)-pyrrole-2-carboxylic acid) show distinct signals at δ 2.56 ppm (CH₃) and δ 8.69 ppm (pyridinone protons) .
  • IR Spectroscopy: Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretch at ~3300 cm⁻¹) .
  • Elemental Analysis: Validate C, H, N, S content (e.g., C₈H₆N₃O₂S requires C 43.43%, H 2.71%, N 18.94%, S 14.47%) .

Data Interpretation Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in fused heterocyclic systems.

Advanced: How do reaction conditions influence byproduct formation during synthesis?

Methodological Answer:
Byproducts arise from competing pathways:

  • Diazomethane Side Reactions: Excess diazomethane in dichloromethane at low temperatures (–20°C) can lead to over-alkylation, forming N-methylated derivatives. Mitigate by strict temperature control and stoichiometric monitoring .
  • Thiazole Ring Isomerization: High temperatures (>100°C) during thiosemicarbazide coupling may isomerize the thiazole ring. Use microwave-assisted synthesis to shorten reaction times and reduce thermal degradation .
  • Purification Challenges: Byproducts like unreacted aryl boronic acids (in Suzuki couplings) require silica gel chromatography with gradient elution (hexane → ethyl acetate) .

Case Study: reports that adjusting the oxirane:thiadiazole ratio from 1:1 to 1:1.2 reduces imidazolo[2,1-b]thiadiazole byproducts by 15% .

Advanced: What strategies resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies in bioactivity (e.g., antiproliferative vs. antiviral effects) often stem from:

  • Assay Variability: Standardize assays using IC₅₀ determination with positive controls (e.g., doxorubicin for cytotoxicity). For integrase inhibition, use fluorescence resonance energy transfer (FRET) assays with pre-calibrated enzyme batches .
  • Structural Analogues: Compare substituent effects. For example, replacing the 4-aryl group with electron-withdrawing groups (e.g., –CF₃) enhances HIV-1 integrase inhibition but reduces antiproliferative activity .
  • Computational Validation: Perform docking studies (AutoDock Vina) to correlate activity with binding affinity to targets like integrase (PDB: 1QS4) or aldose reductase (PDB: 2ACQ) .

Example: In , spiroimidazoles show antagonistic activity when co-administered with vancomycin, suggesting competitive receptor binding. Use isothermal titration calorimetry (ITC) to quantify binding constants and resolve mechanistic conflicts .

Advanced: How to optimize regioselectivity in heterocyclic coupling reactions?

Methodological Answer:
Regioselectivity in thiazole-pyrrole fusion is controlled by:

  • Catalytic Systems: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to ensure C4-thiazole/C2-pyrrole linkage. For example, ethyl 4-bromo-pyrrole-2-carboxylate reacts with 2-amino-thiazole-4-boronic acid in degassed DMF/H₂O (3:1) at 80°C, yielding >85% regiopure product .
  • Protecting Groups: Temporarily protect the carboxylic acid with ethyl ester to prevent nucleophilic attack at the C2 position during coupling .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution (SNAr) at electron-deficient positions .

Validation: Monitor reaction progress via TLC (silica GF254) with UV visualization and confirm regiochemistry via NOESY NMR (e.g., spatial proximity of thiazole NH₂ and pyrrole C-H protons) .

Advanced: How to analyze stability under physiological conditions?

Methodological Answer:
Assess stability using:

  • pH-Dependent Degradation: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Analyze via LC-MS to detect hydrolysis products (e.g., decarboxylated pyrrole or thiazole ring-opened species) .
  • Plasma Stability Studies: Mix with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound loss via HPLC-UV (λ = 254 nm) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to guide storage conditions (e.g., refrigeration if Td < 100°C) .

Key Finding: Carboxylic acid derivatives like 3-cyano-1H-pyrrole-2-carboxylic acid show <5% degradation at pH 7.4 after 24h, suggesting suitability for in vivo studies .

Basic: What are the recommended storage conditions?

Methodological Answer:

  • Short-Term: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Long-Term: Lyophilize and store as a solid powder in amber vials with desiccants (silica gel).
  • Stability Validation: Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC for purity loss .

Advanced: How to design SAR studies for this compound?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • Analog Library Synthesis: Modify substituents (e.g., –CH₃, –CF₃, –Cl) at the pyrrole C3 and thiazole C5 positions via parallel synthesis .
  • Biological Screening: Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening (HTS) .
  • Data Analysis: Use QSAR models (e.g., CoMFA, Random Forest) to correlate logP, polar surface area, and IC₅₀ values.

Example: In , adding a –CF₃ group at pyrrole C4 increased antiviral activity 10-fold, highlighting the role of electron-withdrawing groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

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